1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid
Overview
Description
1-(3-Phenylprop-2-enoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a phenylprop-2-enoyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-phenylprop-2-enoyl)piperidine-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-(3-phenylprop-2-enoyl)piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-7,13H,8-11H2,(H,18,19)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCAQQBDOOISH-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167950 | |
Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147636-43-9 | |
Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147636-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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